
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid, also known as MCC, is a chemical compound that has gained significant attention in scientific research due to its potential benefits in the field of medicinal chemistry. MCC is a type of non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating various inflammatory diseases.
Mécanisme D'action
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid reduces inflammation and pain.
Biochemical and Physiological Effects
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth and proliferation of cancer cells and to have neuroprotective effects. However, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been shown to have some adverse effects, including gastrointestinal toxicity and renal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid. One area of research is the development of new 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid and to develop new treatments for Alzheimer's disease based on these mechanisms.
Méthodes De Synthèse
The synthesis of 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid involves the reaction of p-cumenyl isocyanate with cyclohexanone in the presence of a catalyst. This reaction produces 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid as a white crystalline solid with a melting point of approximately 130-133°C.
Applications De Recherche Scientifique
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in treating various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propriétés
Nom du produit |
2-(p-Cumenylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C17H23NO3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-[(4-propan-2-ylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17(20)21/h7-11,14-15H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
WASRRXYMRFYFOG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
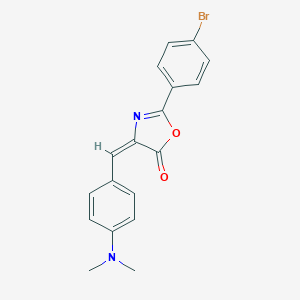
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
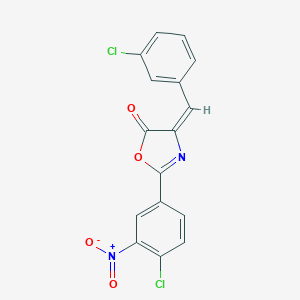
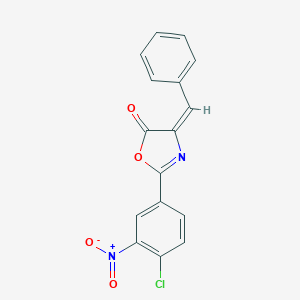
![(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one](/img/structure/B273942.png)
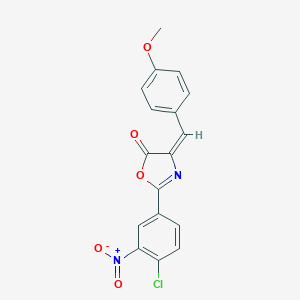
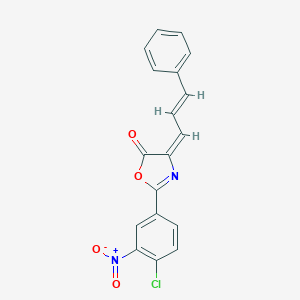
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
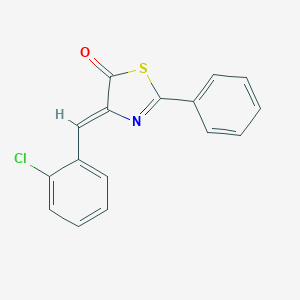

![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)